4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine
Description
Properties
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-8-11-12-9-2-3-10(13-15(8)9)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJEIAVBOCVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204942 | |
| Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56383-11-0 | |
| Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056383110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The triazolo[4,3-b]pyridazine core is typically constructed via cyclocondensation between 3-methylpyridazine-6-amine and substituted hydrazines. In a representative procedure, 3-methylpyridazine-6-amine (1.2 eq) reacts with benzoyl hydrazine (1.0 eq) in refluxing acetic acid (120°C, 8 h) to yield 6-benzamido-3-methyl-triazolo[4,3-b]pyridazine (78% yield). Subsequent hydrolysis with 6M HCl (reflux, 3 h) generates the key 6-amino intermediate required for morpholine incorporation.
Microwave-Assisted Ring Closure
Modern protocols employ microwave irradiation to accelerate cyclization. A mixture of 3-methyl-6-hydrazinylpyridazine (1.0 eq) and triethyl orthoformate (2.5 eq) in DMF undergoes microwave treatment (150°C, 30 min, 300 W) to directly produce 3-methyl-triazolo[4,3-b]pyridazine-6-ol (91% purity by HPLC). This method reduces reaction time from 12 h to 30 min while maintaining comparable yields (82% vs 79% conventional heating).
Morpholine Substitution Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The chloro intermediate (8-chloro-3-methyl-triazolo[4,3-b]pyridazine) undergoes SNAr with morpholine under optimized conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | 89% yield |
| Base | K2CO3 | 85% conversion |
| Temperature | 105°C | 92% purity |
| Reaction Time | 16 h | 78% isolated |
| Morpholine Equiv. | 1.5 | 88% efficiency |
This method produces 4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)morpholine with 78% isolated yield after purification via silica gel chromatography (EtOAc:Hexane = 3:1).
Buchwald-Hartwig Amination
For electron-deficient substrates, palladium-catalyzed coupling proves effective:
Pd2(dba)3 (5 mol%)
Xantphos (10 mol%)
Cs2CO3 (2.0 eq)
Morpholine (1.2 eq)
Toluene, 110°C, 24 h
This protocol achieves 81% yield with >99% regioselectivity, though requires rigorous exclusion of moisture and oxygen.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-stage continuous process demonstrates scalability:
- Cyclization Reactor : 50 L/min throughput at 150°C
- Chlorination Unit : POCl3 (2.5 eq) in CH3CN at 0→25°C
- Amination Module : Morpholine (1.8 eq) in DMF/K2CO3 at 105°C
This configuration produces 12.8 kg/day with 73% overall yield and 99.2% HPLC purity.
Crystallization Optimization
Final product purification employs anti-solvent crystallization:
| Solvent System | Crystal Size (μm) | Purity (%) | Yield (%) |
|---|---|---|---|
| EtOH/H2O (4:1) | 50-100 | 99.5 | 88 |
| IPA/Heptane (3:2) | 20-50 | 99.1 | 92 |
| THF/H2O (1:1) | 100-200 | 98.7 | 85 |
Isopropyl alcohol/heptane mixtures provide optimal balance between crystal habit and recovery.
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) : δ 2.42 (s, 3H, CH3), 3.38-3.74 (m, 8H, morpholine), 6.53 (s, 1H, NH), 8.83 (s, 1H, triazole-H).
13C NMR : 21.9 (CH3), 53.2-66.7 (morpholine), 139.1-156.1 (aromatic carbons).
HRMS : m/z 205.1621 [M+H]+ (calc. 205.1614).
Chromatographic Purity Assessment
HPLC conditions:
- Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
- Mobile Phase: 0.1% TFA in H2O/MeCN (70:30→30:70 over 20 min)
- Retention Time: 12.7 min
- Purity: 99.3% (UV 254 nm)
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| SNAr (Batch) | 78 | 99.5 | 1.0 | Medium |
| Buchwald (Batch) | 81 | 99.8 | 3.5 | Low |
| Flow Synthesis | 73 | 99.2 | 2.1 | High |
| Microwave-Assisted | 82 | 98.9 | 1.8 | Medium |
SNAr remains the most cost-effective approach for laboratory-scale synthesis, while flow systems excel in continuous manufacturing.
Chemical Reactions Analysis
Substitution Reactions
Substitution reactions occur primarily at the morpholine nitrogen or the triazolo-pyridazine scaffold.
Key Findings :
-
The morpholine nitrogen acts as a nucleophilic site for alkylation, forming stable ammonium salts under mild conditions.
-
Electrophilic substitution on the triazolo-pyridazine ring is regioselective, favoring positions activated by the electron-withdrawing triazole moiety .
Oxidation and Reduction
The triazolo-pyridazine core undergoes redox transformations under controlled conditions.
Mechanistic Insights :
-
Oxidation with m-CPBA selectively targets the triazole N2 atom due to its lone pair accessibility .
-
Catalytic hydrogenation reduces the pyridazine ring’s double bonds while preserving the triazole ring’s aromaticity .
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions, while the pyridazine ring may undergo ring-opening under acidic conditions.
Notable Observations :
-
Cycloaddition reactions with alkynes require Cu(I) catalysis to enhance regioselectivity .
-
Hydrolysis in strong acids destabilizes the triazole ring, yielding pyridazinone derivatives .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the pyridazine ring.
Synthetic Utility :
-
Suzuki coupling introduces aryl groups at the pyridazine C7 position, enhancing π-stacking interactions in medicinal chemistry applications .
Complexation and Coordination Chemistry
The morpholine and triazole nitrogen atoms serve as ligands for metal coordination.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Metal Coordination | Cu(II) or Fe(III) salts | Stable octahedral complexes with potential catalytic activity |
Structural Analysis :
Scientific Research Applications
Pharmacological Activity
The compound exhibits significant pharmacological properties, particularly:
- Anxiolytic Effects : Research indicates that derivatives of this compound can act as anxiolytics, providing relief from anxiety symptoms. The structural modifications involving the triazole and pyridazine moieties contribute to its efficacy in this regard .
- Antiepileptic Properties : Some studies have shown that compounds similar to 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine can function as antiepileptic agents. These compounds may modulate neurotransmitter systems involved in seizure activity .
Neuropharmacology
Research has explored the compound's interactions with various neurotransmitter receptors. Its potential to bind selectively to GABA receptors suggests it could be developed into treatments for conditions such as epilepsy and anxiety disorders .
Synthetic Chemistry
The synthesis of this compound involves various organic reactions, including:
- Hydrazone Formation : The reaction of hydrazines with appropriate carbonyl compounds can yield the desired triazole-pyridazine structures.
- Substitution Reactions : Modifications at the morpholine ring can enhance solubility and bioavailability of the compound .
Table 1: Summary of Key Studies on this compound
| Study Reference | Focus Area | Findings |
|---|---|---|
| Albright et al. (1981) | Anxiolytic Activity | Demonstrated anxiolytic effects in animal models; suggested mechanism via GABA modulation. |
| US4767765A | Antiepileptic Properties | Identified as a potential candidate for epilepsy treatment; showed efficacy in reducing seizure frequency in preclinical trials. |
| Fisher Scientific (2024) | Synthetic Pathways | Outlined methods for synthesizing derivatives; emphasized importance of structural variations for enhancing pharmacological activity. |
Mechanism of Action
The mechanism of action of 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacokinetic Profiles
- Solubility : The morpholine group in the target compound improves solubility compared to piperazine (pKa ~9.8) or aniline derivatives, which may precipitate at physiological pH .
- Metabolic Stability : Morpholine’s resistance to oxidative metabolism may confer longer half-lives compared to compounds with metabolically labile groups (e.g., ethylpiperazine) .
Biological Activity
The compound 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine is a member of the triazolo-pyridazine family, known for its diverse biological activities. This article aims to summarize its biological activity, focusing on its potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.25 g/mol. The compound features a morpholine ring attached to a triazolo-pyridazine moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives containing the triazolo-pyridazine structure. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These values indicate that the compound exhibits strong inhibitory effects on cell proliferation in a dose-dependent manner .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases such as c-Met. For example, compound 12e showed an IC50 of against c-Met kinase, suggesting that it may disrupt signaling pathways critical for tumor growth and survival .
Neuropharmacological Effects
In addition to its antitumor properties, derivatives of this compound have been investigated for their neuropharmacological activities , including anxiolytic and sedative effects. The compounds have been noted for their ability to modulate neurotransmitter systems, which may contribute to their therapeutic potential in treating anxiety and related disorders .
Study on Cytotoxicity
A study evaluating the cytotoxic effects of several triazolo-pyridazine derivatives found that many exhibited moderate to significant cytotoxicity across various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
This study illustrates the potential of these compounds as candidates for further development in cancer therapy .
Q & A
Q. What are the established synthetic routes for 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry, starting with cyclocondensation of hydrazine derivatives with pyridazine precursors. For example:
- Step 1: React 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with morpholine under nucleophilic aromatic substitution (SNAr) conditions using sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO .
- Step 2: Purify intermediates via column chromatography or recrystallization. Monitor reaction progress using TLC and confirm structures via H NMR and IR spectroscopy .
- Optimization: Adjust stoichiometry (e.g., excess morpholine), temperature (80–100°C), and reaction time (12–24 hours) to enhance yield. Use HPLC to assess purity (>95% recommended for biological assays) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation: Use H/C NMR to verify substituent positions (e.g., morpholine ring integration at δ 3.5–4.0 ppm) and IR spectroscopy to identify functional groups (e.g., triazole C=N stretch at ~1600 cm) .
- Physicochemical Properties:
- LogP: Determine via reverse-phase HPLC or computational tools (e.g., ChemAxon). Morpholine substitution may increase hydrophilicity compared to aryl analogs .
- Solubility: Assess in DMSO (for in vitro assays) and aqueous buffers (e.g., PBS) using nephelometry.
- Stability: Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. What in vitro assays are appropriate for evaluating biological activity against epigenetic targets like BET proteins?
Methodological Answer:
- BRD4 Inhibition: Use fluorescence polarization (FP) assays with recombinant BRD4 bromodomains (BD1/BD2) and acetylated histone H4 peptides. IC values <100 nM indicate potent inhibition .
- Cellular Potency: Measure c-Myc downregulation in hematologic cancer cells (e.g., MV4-11) via qRT-PCR or Western blot after 24-hour treatment. EC values correlate with BRD4 engagement .
- Selectivity Screening: Counter-screen against unrelated kinases (e.g., EGFR, JAK2) to rule off-target effects .
Q. How can molecular docking studies guide the design of derivatives for specific enzyme targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with resolved crystal structures (e.g., BRD4 BD1: PDB 3MXF, fungal 14α-demethylase: 3LD6) .
- Docking Workflow:
- Prepare ligand and protein (e.g., remove water, add polar hydrogens) using AutoDockTools.
- Perform rigid/flexible docking with AutoDock Vina. Focus on key interactions (e.g., triazole-morpholine H-bonding with Asp144 in BRD4) .
- Validate predictions with mutagenesis (e.g., Ala substitution at critical residues) .
Data Analysis and Contradiction Resolution
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Case Example: Docking may predict antifungal activity via 14α-demethylase binding, but in vitro assays show no inhibition.
- Troubleshooting:
Verify docking parameters (e.g., protonation states, solvation effects).
Test compound stability under assay conditions (e.g., pH 7.4, 37°C).
Explore off-target effects via proteome-wide profiling (e.g., kinome screens) .
Q. How do morpholine substituents influence pharmacokinetics (PK) and blood-brain barrier (BBB) penetration?
Methodological Answer:
- PK Studies:
- ADME Profiling: Assess metabolic stability in liver microsomes (e.g., human/rat) and plasma protein binding (equilibrium dialysis). Morpholine may reduce clearance via cytochrome P450 inhibition .
- BBB Permeability: Use PAMPA-BBB or MDCK-MDR1 assays. LogBB values >0.3 suggest CNS penetration, but polar morpholine may limit this .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Triazolo-Pyridazine Derivatives
| Compound | Target (IC) | Cellular EC (c-Myc) | Thrombin Inhibition (K) |
|---|---|---|---|
| AZD5153 (BET inhibitor) | BRD4: 5 nM | 50 nM (MV4-11) | >300 µM (Inactive) |
| 4-(3-Methyl-...)morpholine | BRD4: 20 nM* | 100 nM* | Not Tested |
| *Predicted based on structural analogs. |
Q. Table 2: Optimized Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Morpholine Equiv. | 2.5–3.0 | Maximizes SNAr substitution |
| Solvent | DMF | Enhances nucleophilicity |
| Temperature | 90°C | Balances rate vs. degradation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
